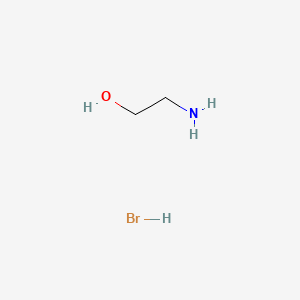

Bromhydrate de 2-aminoéthanol

Vue d'ensemble

Description

2-Aminoethanol hydrobromide, also known as Ethanol, 2-amino-, hydrobromide, is a compound with the molecular formula C2H8BrNO . It has an average mass of 141.995 Da and a monoisotopic mass of 140.978912 Da .

Synthesis Analysis

The synthesis of 2-Aminoethanol hydrobromide can be accomplished by adding HBr to labeled HOCH2CH2NH2-HCl and refluxing overnight . The bromoethylamine salt is obtained in an 87% yield .Molecular Structure Analysis

The molecular structure of 2-Aminoethanol hydrobromide consists of a primary amine and a primary alcohol . The molecule is bifunctional, containing both these functional groups .Physical and Chemical Properties Analysis

2-Aminoethanol hydrobromide is a colorless, viscous liquid with an unpleasant, ammonia-like odor . It has a density of 1.0117 g/cm3 .Applications De Recherche Scientifique

Capture de Dioxyde de Carbone

2-Aminoéthanol: , communément appelé MEA, est une amine primaire et un alcool qui sert de solvant d'absorption attrayant pour l'élimination du dioxyde de carbone (CO2) des gaz de combustion . Il est considéré comme une référence industrielle pour les performances d'absorption du CO2 dans les systèmes de capture du carbone (CCS), où son efficacité pour capturer le CO2 provenant des émissions industrielles est d'une importance significative pour réduire les concentrations de gaz à effet de serre dans l'atmosphère.

Inhibition de la Corrosion

Le MEA est également utilisé comme inhibiteur de corrosion dans les fluides de travail des métaux à base d'eau . Son application dans ce domaine contribue à prévenir la corrosion des métaux, prolongeant ainsi la durée de vie des composants et des machines métalliques. Ceci est particulièrement précieux dans les industries où les pièces métalliques sont sujettes à la dégradation due à des facteurs environnementaux.

Produits de Consommation

En tant qu'ingrédient courant dans les produits de consommation, le MEA joue un rôle dans les articles de soins personnels et les nettoyants ménagers . Ses propriétés le rendent adapté à une utilisation dans des formulations où le contrôle du pH et la solubilité sont importants.

Recherche sur la Chimie Atmosphérique

Le MEA a été étudié en chimie atmosphérique pour sa dégradation par le radical hydroxyle (OH). Des recherches menées dans des chambres environnementales ont fourni des informations sur les vitesses de réaction et les mécanismes de l'interaction du MEA avec les radicaux OH, ce qui est pertinent pour comprendre son comportement et son impact dans l'atmosphère .

Safety and Hazards

Mécanisme D'action

Target of Action

2-Aminoethanol, also known as ethanolamine or monoethanolamine (MEA), is a naturally occurring organic chemical compound . It is an important part of the essential structural phospholipids which occur in large amounts in all biological membranes .

Mode of Action

The molecule is bifunctional, containing both a primary amine and a primary alcohol . In keeping with its natural role in phospholipid metabolism, 2-aminoethanol rapidly enters intermediary metabolism . The irritative effects of 2-aminoethanol on skin and mucous membranes are attributed to the alkalinity of the substance .

Biochemical Pathways

2-Aminoethanol is the alcohol component in phosphatidyl ethanolamine and phosphatidyl choline . These are important components of cellular membranes. The chemical reactions and pathways resulting in the formation of ethanolamine (2-aminoethanol) are an important part of phospholipid metabolism .

Pharmacokinetics

After administration, 2-aminoethanol rapidly enters intermediary metabolism . Eight hours after intraperitoneal administration of [1,2-14C]-2-aminoethanol to Wistar rats, 49.2% of the administered radioactivity was detected in the liver and a total of 4.88% in the brain, spleen, kidney, heart, and diaphragm; 11.5% was exhaled as CO2 . Of the radioactivity in the organs, 85% was found in the lipid fraction .

Result of Action

After inhalation, oral administration, and dermal application, 2-aminoethanol is of low acute toxicity in various species of animals . After direct contact with the skin or mucous membranes, 2-aminoethanol causes severe irritation or even corrosion, depending on the concentration and duration of exposure . After continuous medium-term exposure to concentrations as low as 5 ml/m3, fur loss and lethargy develop in the rat and dog . Higher concentrations can cause a decrease in body weight and liver and kidney damage .

Analyse Biochimique

Biochemical Properties

2-Aminoethanol hydrobromide interacts with various enzymes, proteins, and other biomolecules. It is a part of the essential structural phospholipids which occur in large amounts in all biological membranes . The molecule is bifunctional, containing both a primary amine and a primary alcohol .

Cellular Effects

2-Aminoethanol hydrobromide has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is a component in the formation of cellular membranes and is thus a molecular building block for life .

Molecular Mechanism

At the molecular level, 2-Aminoethanol hydrobromide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted to acetaldehyde and ammonia via initial H-atom abstraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminoethanol hydrobromide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Aminoethanol hydrobromide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Aminoethanol hydrobromide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

2-Aminoethanol hydrobromide is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Aminoethanol hydrobromide and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-aminoethanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.BrH/c3-1-2-4;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJAVHKRVPYFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066887 | |

| Record name | 2-Aminoethanol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23382-12-9 | |

| Record name | Ethanol, 2-amino-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23382-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-amino-, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023382129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-amino-, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethanol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethanol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Aminoethanol hydrobromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HF65JM8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Methylspiro[bicyclo[2.2.1]heptane-2,5'-[1,3]dioxane]](/img/structure/B1617423.png)

![Benzoic acid, 4-[[[3-[[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthalenyl]azo]-4-methylphenyl]sulfonyl]oxy]-, methyl ester](/img/structure/B1617426.png)

![1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime](/img/structure/B1617428.png)